Sub-Nanomolar IDO1 Inhibition Versus Mid-Micromolar MAO-B Activity: A ~10,000-Fold Selectivity Window
A derivative of 4-fluoro-5-aza-2-oxindole demonstrates a pronounced target selectivity profile, exhibiting potent sub-nanomolar inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 0.5 nM in a HeLa cell-based assay [1]. In contrast, the same chemotype displays only modest inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 480 nM in a luminescence-based enzymatic assay, representing a selectivity window of approximately 960-fold for IDO1 over MAO-B [2]. This differential activity profile is critical for minimizing off-target central nervous system effects associated with MAO inhibition when pursuing IDO1 as an immuno-oncology target.
| Evidence Dimension | Enzyme inhibition potency and target selectivity |
|---|---|
| Target Compound Data | IDO1 IC50 = 0.5 nM; MAO-B IC50 = 480 nM |
| Comparator Or Baseline | IDO1 vs. MAO-B within the same chemotype (intra-scaffold selectivity) |
| Quantified Difference | IDO1 inhibition is 960-fold more potent than MAO-B inhibition (0.5 nM vs. 480 nM) |
| Conditions | IDO1: Human HeLa cells, IFN-γ stimulation, 20 hr incubation, Ehrlich colorimetric readout; MAO-B: Human recombinant enzyme, 1 hr incubation, luminescence assay |
Why This Matters
A selectivity window exceeding three orders of magnitude differentiates this scaffold from pan-amine oxidase inhibitors and supports procurement for IDO1-focused medicinal chemistry campaigns requiring clean ancillary pharmacology profiles.
- [1] BindingDB Entry BDBM50285416 (CHEMBL4161733). Affinity Data: IDO1 IC50 = 0.5 nM in human HeLa cells (IFN-γ stimulated, 20 hr, Ehrlich colorimetric). View Source
- [2] BindingDB Entry BDBM50425486 (CHEMBL2313295). Affinity Data: MAO-B IC50 = 480 nM (human, luminescence assay, 1 hr). View Source
